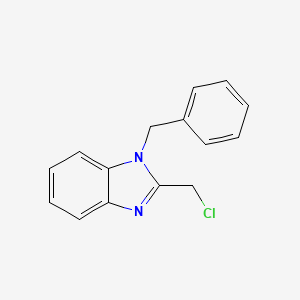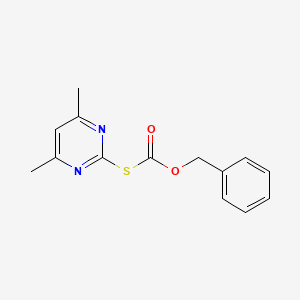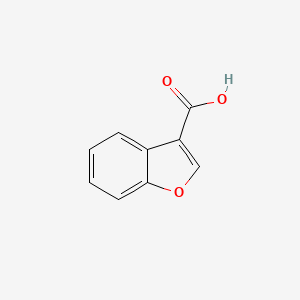
Acide benzofuran-3-carboxylique
Vue d'ensemble
Description
1-Benzofuran-3-carboxylic acid, also known as 1-benzofurancarboxylic acid, is a heterocyclic aromatic compound with a molecular formula of C8H6O3. It belongs to the benzofuran family of compounds and is composed of a benzene ring fused with a furan ring, with a carboxylic acid group attached to the furan ring. This compound has a broad range of applications in the pharmaceutical industry, as well as in the fields of organic chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Activité antitumorale
Les dérivés du benzofurane ont été identifiés comme possédant des propriétés antitumorales significatives. Ils sont impliqués dans la synthèse de composés pouvant agir comme agents anticancéreux potentiels. La structure du benzofurane permet la création de nouveaux composés de type échafaudage qui ciblent les cellules cancéreuses .
Propriétés antibactériennes
Des recherches ont montré que les composés benzofuraniques présentent une activité antibactérienne. Cela les rend précieux dans le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Effets antioxydants
Les capacités antioxydantes des dérivés du benzofurane les rendent utiles pour lutter contre le stress oxydatif, un facteur de nombreuses maladies. Leur capacité à neutraliser les radicaux libres peut être appliquée dans la prévention et le traitement des affections causées par les dommages oxydatifs .
Applications antivirales
Les composés benzofuraniques, y compris l'acide benzofuran-3-carboxylique, ont montré des promesses en thérapie antivirale. Par exemple, un nouveau composé benzofuranique macrocyclique a démontré une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C .
Synthèse et conception de médicaments
Le benzofurane est une unité structurale clé dans divers médicaments naturels biologiquement actifs et matières premières chimiques synthétiques. Son incorporation dans la conception de médicaments a conduit au développement de plusieurs candidats médicaments cliniques .
Sources de produits naturels et dérivés
Les dérivés du benzofurane sont largement distribués dans les plantes supérieures et constituent la principale source de certains médicaments. L'exploration des sources naturelles de benzofurane a conduit à la découverte de composés aux activités pharmacologiques diverses, qui sont essentielles en thérapie clinique .
Mécanisme D'action
Target of Action
Benzofuran-3-carboxylic acid, also known as 3-Benzofurancarboxylic acid or 1-Benzofuran-3-carboxylic acid, is a compound that has been shown to have a wide range of biological activities .
Mode of Action
It is known that the benzofuran scaffold is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to have extensive potential in various fields of antimicrobial therapy . This suggests that these compounds may interact with multiple biochemical pathways to exert their effects.
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran-3-carboxylic acid and its derivatives have been shown to have significant cell growth inhibitory effects . For example, some substituted benzofurans have dramatic anticancer activities . The inhibition rates in different types of cancer cells by these compounds are significant .
Action Environment
It is known that both fungi and human cells are eukaryotic cells, and benzofuran derivatives are usually toxic to host cells after long-term administration .
Orientations Futures
Benzofuran compounds, including 1-Benzofuran-3-carboxylic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Analyse Biochimique
Biochemical Properties
1-Benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, 1-Benzofuran-3-carboxylic acid can interact with sigma receptors, which are involved in cell signaling and neuroprotection . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
1-Benzofuran-3-carboxylic acid exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting conduction velocity and reducing sinus node autonomy . This property makes 1-Benzofuran-3-carboxylic acid a potential candidate for treating cardiac arrhythmias. Additionally, its anti-tumor activity suggests that it may impact cell proliferation and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1-Benzofuran-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, preventing DNA replication and transcription . Furthermore, 1-Benzofuran-3-carboxylic acid can modulate sigma receptors, influencing cell signaling pathways and neuroprotection . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzofuran-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives exhibit high stability and minimal side reactions, making them suitable for long-term applications . Additionally, the compound’s effects on cellular function, such as inhibition of sodium ion influx and modulation of enzyme activity, can be sustained over extended periods .
Dosage Effects in Animal Models
The effects of 1-Benzofuran-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor and anti-arrhythmic properties . At higher doses, it may cause toxic or adverse effects, including potential cardiotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzofuran-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may exhibit different biological activities . Additionally, benzofuran derivatives can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzofuran-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, benzofuran derivatives have been shown to be transported across cell membranes via passive diffusion and active transport mechanisms . These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1-Benzofuran-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives can localize to the nucleus, where they interact with DNA and enzymes involved in replication and transcription . Understanding the subcellular localization of 1-Benzofuran-3-carboxylic acid is essential for elucidating its molecular mechanism and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENJFDPHDCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344275 | |
| Record name | Benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26537-68-8 | |
| Record name | Benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

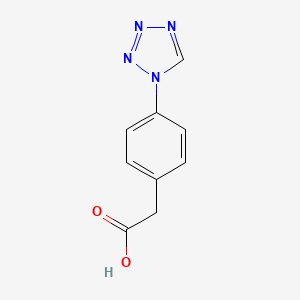

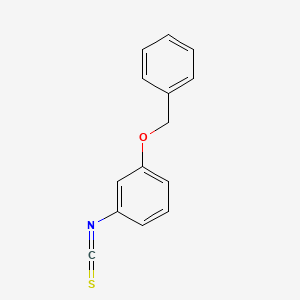
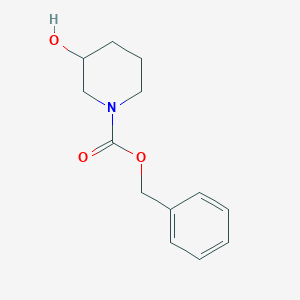
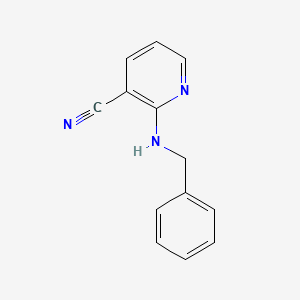
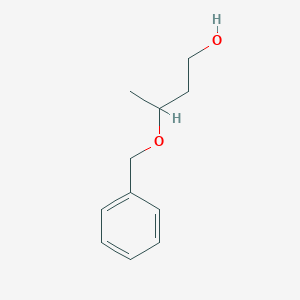

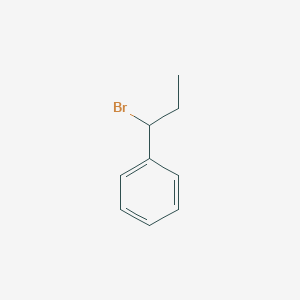



![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
